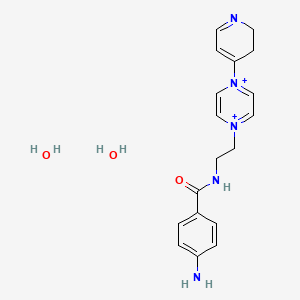![molecular formula C27H17N5Na2O7S B13740221 Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt CAS No. 3442-21-5](/img/structure/B13740221.png)
Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has significant applications in various industries, including textiles and biological staining.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process starting with the diazotization of 7-amino-1-hydroxy-3-sulfo-2-naphthalenylamine. This intermediate is then coupled with 4-[(1-naphthyl)azo]-2-hydroxybenzoic acid under controlled pH conditions to form the final product. The reaction conditions often require acidic or basic environments to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the quality and consistency of the dye. Techniques such as crystallization and filtration are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can target the azo groups, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups such as nitro, halogen, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent for various analytical techniques, including spectrophotometry and chromatography. Its distinct color properties make it an excellent marker for tracking chemical reactions.
Biology
In biological research, the compound is used as a staining agent for tissues and cells. It helps in visualizing cellular components under a microscope, aiding in the study of cell structure and function.
Medicine
While not directly used as a therapeutic agent, the compound’s derivatives are explored for potential medicinal properties, including antimicrobial and anticancer activities.
Industry
In the textile industry, the compound is used as a dye for fabrics, providing vibrant and long-lasting colors. It is also used in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can form stable complexes. The pathways involved often include electron transfer processes, leading to changes in the optical properties of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-hydroxybenzoic acid: Similar in structure but lacks the azo groups, making it less effective as a dye.
Benzoic acid, 3-amino-: Another similar compound but with different substitution patterns, leading to varied chemical properties.
Uniqueness
The uniqueness of Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt lies in its dual azo groups, which provide enhanced color properties and stability. This makes it particularly valuable in applications requiring high-performance dyes.
Eigenschaften
CAS-Nummer |
3442-21-5 |
|---|---|
Molekularformel |
C27H17N5Na2O7S |
Molekulargewicht |
601.5 g/mol |
IUPAC-Name |
disodium;6-amino-3-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]naphthalen-1-yl]diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H19N5O7S.2Na/c28-15-6-5-14-11-24(40(37,38)39)25(26(34)19(14)12-15)32-31-22-9-8-21(17-3-1-2-4-18(17)22)30-29-16-7-10-23(33)20(13-16)27(35)36;;/h1-13,33-34H,28H2,(H,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI-Schlüssel |
DSCVOQXQGTYXMV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3[O-])N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)



![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)


![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)



